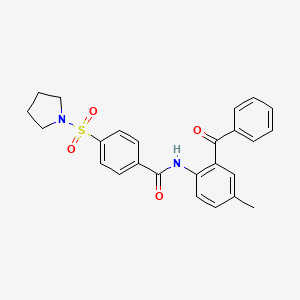
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide, also known as BGB-324, is a small molecule inhibitor of the protein Axl. Axl is a receptor tyrosine kinase that is involved in various cellular processes, including cell survival, proliferation, migration, and invasion. Overexpression of Axl has been linked to the progression and metastasis of various types of cancer. Therefore, the inhibition of Axl has become a promising strategy for cancer treatment.
作用机制
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide exerts its anticancer effects by selectively inhibiting the activity of Axl. Axl is overexpressed in many types of cancer and is involved in promoting cancer cell survival, proliferation, migration, and invasion. By inhibiting Axl, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can induce cancer cell death and prevent cancer progression and metastasis.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has been shown to have minimal toxicity in preclinical studies. In animal models, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has been well-tolerated and has shown promising anticancer activity. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has also been shown to decrease the expression of various pro-inflammatory cytokines, which may contribute to its anti-tumor effects.
实验室实验的优点和局限性
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has several advantages as a research tool. It is a highly selective inhibitor of Axl and has minimal off-target effects. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is also readily available and can be easily synthesized in the lab. However, one limitation of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is its low solubility, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the research and development of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide. One potential area of focus is the identification of biomarkers that can predict the response to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide treatment. Another area of interest is the combination of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide with other anticancer agents to enhance its efficacy. Additionally, the development of more potent and selective Axl inhibitors may further improve the therapeutic potential of this class of compounds.
合成方法
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves a multi-step process that starts with the reaction of 2-bromo-5-fluoroaniline with 2-(2,3-dihydrobenzofuran-7-yl)acetic acid to form an intermediate. The intermediate is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form the final product, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide. The overall yield of the synthesis is around 10%.
科学研究应用
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. Studies have shown that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can inhibit the growth, migration, and invasion of various cancer cell lines, including lung, breast, ovarian, and pancreatic cancer. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in animal models of cancer.
属性
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-14-3-2-13-6-7-22(16(13)10-14)12-19(23)21-15-4-5-17-18(11-15)25-9-1-8-24-17/h2-7,10-11H,1,8-9,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGUTEFALLDCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B6115070.png)

![ethyl 3-(2-fluorobenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6115085.png)
![4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6115093.png)
![N-cyclopropyl-2-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B6115103.png)
![2-acetyl-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B6115118.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6115123.png)
![1-cyclohexyl-4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6115130.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6115143.png)
![1-(1-piperidinyl)-3-[2-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6115151.png)
![N-(4-{5-[(2-thienylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)-2-thiophenecarboxamide](/img/structure/B6115158.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6115164.png)
![2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6115171.png)
![4-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B6115176.png)